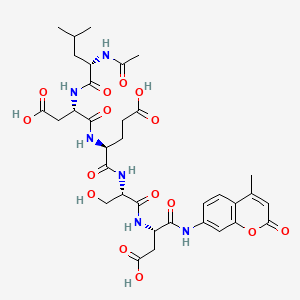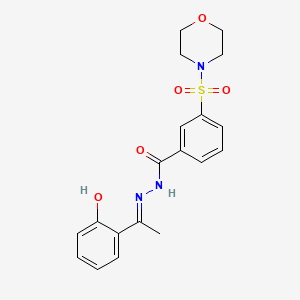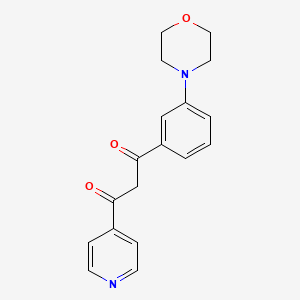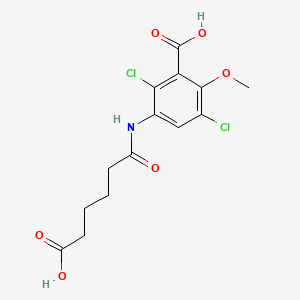
Dicamba-6-amino-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-6-amino-6-oxohexanoic acid is a compound known for its role as an immunizing and heterologous hapten. It is activated before the removal of the 1-tert-butyl-benzoate moiety . This compound has significant applications in scientific research, particularly in the fields of immunology and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicamba-6-amino-6-oxohexanoic acid involves the removal of the 1-tert-butyl-benzoate moiety to activate the compound . The specific reaction conditions and reagents used in this process are crucial for achieving high purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dicamba-6-amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dicamba-6-amino-6-oxohexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in immunological studies as a hapten to induce immune responses.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug development.
Industry: Utilized in environmental analysis to detect and quantify dicamba and its metabolites in environmental samples
Mechanism of Action
The mechanism of action of Dicamba-6-amino-6-oxohexanoic acid involves its role as a hapten. It binds to specific proteins, forming a complex that can be recognized by the immune system. This interaction triggers an immune response, making it useful in immunological studies . The molecular targets and pathways involved in this process are primarily related to the immune system’s recognition and response mechanisms .
Comparison with Similar Compounds
Similar Compounds
Dicamba: A related compound used as an herbicide.
3,6-Dichlorosalicylic acid: A metabolite of dicamba with similar properties.
3,6-Dichlorogentisic acid: Another metabolite of dicamba with distinct characteristics.
Uniqueness
Dicamba-6-amino-6-oxohexanoic acid is unique due to its specific structure and role as a hapten. Unlike its related compounds, it is primarily used in immunological research rather than as an herbicide. Its ability to induce immune responses makes it valuable for studying immune mechanisms and developing immunoassays .
Properties
Molecular Formula |
C14H15Cl2NO6 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
KARNXTXVOORHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


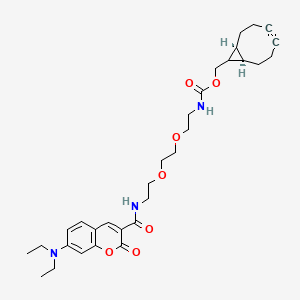
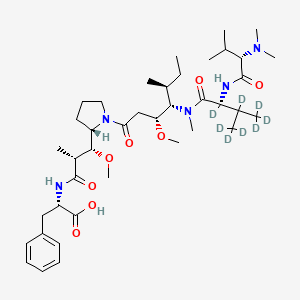
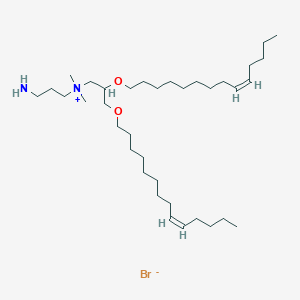
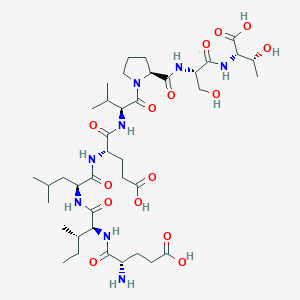
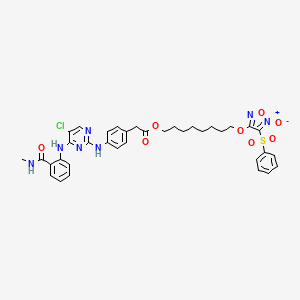


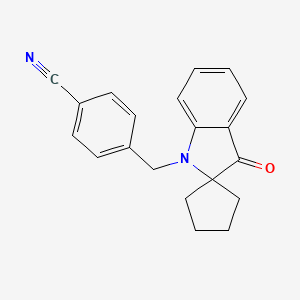
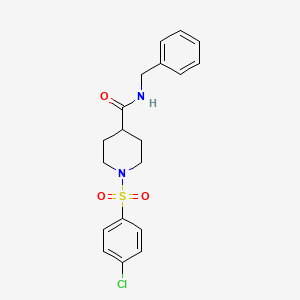
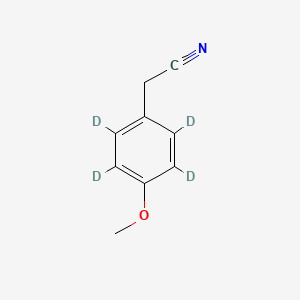
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
